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Compound of Interest

Compound Name: Bis(phenoxyethoxy)methane

Cat. No.: B081023 Get Quote

This document provides detailed experimental procedures for the synthesis of

Bis(phenoxyethoxy)methane, a symmetrical ether with applications as a flexible spacer in

polymer design.[1] The protocols are intended for researchers, scientists, and professionals in

drug development and materials science.

Introduction
Bis(phenoxyethoxy)methane, also known as 1,1'-[methylenebis(oxy-2,1-

ethanediyloxy)]bisbenzene, is a molecule of interest due to its structural features. It can be

synthesized through several etherification methods. The two primary approaches detailed in

this note are the Williamson ether synthesis and condensation reactions.[1] The Williamson

ether synthesis, a versatile and widely used method, involves the reaction of an alkoxide with

an alkyl halide.[2][3] Condensation reactions, on the other hand, typically involve the reaction of

an alcohol with an aldehyde or its equivalent in the presence of a catalyst.[1]

This application note outlines two specific and reliable protocols for the laboratory-scale

synthesis of Bis(phenoxyethoxy)methane.

Protocol 1: Williamson Ether Synthesis from 2-
Phenoxyethanol and Dibromomethane
This protocol is based on the reaction of 2-phenoxyethanol with 1,1-dibromomethane. It is a

direct and efficient one-step synthesis.
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Caption: Workflow for the synthesis of Bis(phenoxyethoxy)methane via Williamson ether

synthesis.

Materials and Reagents
Reagent

Molar Mass ( g/mol
)

Quantity Moles

2-Phenoxyethanol 138.16 5.52 g 0.04

Potassium Hydroxide 56.11 2.24 g 0.04

1,1-Dibromomethane 173.83 3.48 g 0.02

Dimethyl sulfoxide

(DMSO)
- 50 mL -

Diethyl ether - As needed -

Anhydrous

Magnesium Sulfate
- As needed -

Silica Gel (for

chromatography)
- As needed -

Hexane/Ethyl Acetate - As needed -

Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve

5.52 g (0.04 mol) of 2-phenoxyethanol and 2.24 g (0.04 mol) of potassium hydroxide in 50

mL of dimethyl sulfoxide (DMSO).

Addition of Alkylating Agent: To the stirred solution, add 3.48 g (0.02 mol) of 1,1-

dibromomethane dropwise at room temperature.

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

50 mL portions of diethyl ether.

Washing: Combine the organic layers and wash with two 50 mL portions of water and one 50

mL portion of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield Bis(phenoxyethoxy)methane. A reported yield for a

similar synthesis is 59.0%.[4]

Protocol 2: Synthesis via Bis(2-
chloroethoxy)methane Intermediate
This two-step protocol involves the initial synthesis of Bis(2-chloroethoxy)methane from 2-

chloroethanol and paraformaldehyde, followed by a Williamson ether synthesis with sodium

phenoxide.

Part A: Synthesis of Bis(2-chloroethoxy)methane
This procedure is adapted from a patented method for high-purity synthesis.[5]
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Caption: Workflow for the synthesis of the Bis(2-chloroethoxy)methane intermediate.

Materials and Reagents (Part A)
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Reagent Molar Mass ( g/mol )
Molar Ratio (to
Formaldehyde)

2-Chloroethanol 80.51 ≥ 2.05

Paraformaldehyde (30.03)n 1.0

Hydrogen Chloride (HCl) 36.46 0.005 - 0.5

p-Toluenesulfonic acid 172.20 0.0005 - 0.2

Procedure (Part A)
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser,

charge 2-chloroethanol and paraformaldehyde. A stoichiometric excess of 2-chloroethanol of

at least 2.05 moles per mole of formaldehyde is used.[5]

Catalyst Addition: Add the mixed acid catalyst, consisting of hydrogen chloride and p-

toluenesulfonic acid, in the specified molar ratios.[5]

Reaction: Heat the reaction mixture to a temperature between 50-120 °C.[5] Maintain the

temperature until all the paraformaldehyde has reacted.

Catalyst Separation: After the reaction is complete, separate the volatile (HCl) and non-

volatile (p-toluenesulfonic acid) catalyst components. This can be achieved by neutralization

of the non-volatile acid followed by distillation.

Purification: Purify the resulting Bis(2-chloroethoxy)methane by vacuum distillation. This

process can yield the product with a purity of over 98% and a yield of up to 90.5%.[5]

Part B: Etherification of Phenol with Bis(2-
chloroethoxy)methane
Procedure (Part B)

Sodium Phenoxide Preparation: In a suitable flask, dissolve sodium hydroxide in ethanol.

Add an equimolar amount of phenol to the solution to form sodium phenoxide.
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Reaction: To the solution of sodium phenoxide, add a half molar equivalent of Bis(2-

chloroethoxy)methane.

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitored by TLC).

Work-up and Purification: Cool the reaction mixture, filter off the sodium chloride precipitate,

and remove the ethanol under reduced pressure. The remaining crude product can be

purified by vacuum distillation or column chromatography as described in Protocol 1.

Characterization Data for
Bis(phenoxyethoxy)methane
The final product should be characterized to confirm its identity and purity.

Property Value

Molecular Formula C17H20O4[6]

Molecular Weight 288.34 g/mol [6]

Appearance Colorless Liquid

Boiling Point 195-196 °C at 0.6 Torr[4]

Melting Point 18 °C[4]

Density 1.106 ± 0.06 g/cm³ (Predicted)[4]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and

compared with literature values for confirmation of the structure.

Safety Precautions
Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.
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1,1-Dibromomethane and 2-chloroethanol are toxic and should be handled with care.

Potassium hydroxide and sodium hydroxide are corrosive.

Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin.

Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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